2-chloro-N-(furan-2-ylmethyl)benzamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H10ClNO2 |
|---|---|
Molecular Weight |
235.66 g/mol |
IUPAC Name |
2-chloro-N-(furan-2-ylmethyl)benzamide |
InChI |
InChI=1S/C12H10ClNO2/c13-11-6-2-1-5-10(11)12(15)14-8-9-4-3-7-16-9/h1-7H,8H2,(H,14,15) |
InChI Key |
QFDLCOYOHBVXFY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC2=CC=CO2)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 2 Chloro N Furan 2 Ylmethyl Benzamide and Analogues
Conventional Synthetic Routes
Conventional methods for synthesizing 2-chloro-N-(furan-2-ylmethyl)benzamide rely on well-established reactions in organic chemistry, primarily focusing on the sequential construction of the molecule from readily available starting materials.
The most direct and widely used method for constructing the core structure of this compound is through the formation of an amide bond. This is typically achieved by reacting an activated carboxylic acid derivative, such as an acyl chloride, with a primary amine.
Specifically, the synthesis involves the nucleophilic acyl substitution reaction between 2-chlorobenzoyl chloride and furan-2-ylmethylamine. In this reaction, the lone pair of electrons on the nitrogen atom of furan-2-ylmethylamine attacks the electrophilic carbonyl carbon of 2-chlorobenzoyl chloride. This is followed by the elimination of a chloride ion to form the stable amide bond. To neutralize the hydrochloric acid byproduct generated during the reaction, a base such as pyridine (B92270) or triethylamine (B128534) is commonly added. The reaction is often carried out in an inert aprotic solvent like dichloromethane (B109758) or diethyl ether. This method is highly efficient for forming amide bonds, including those in sterically hindered or electronically demanding substrates. rsc.orgnih.govkhanacademy.org
General Reaction Scheme:
2-chlorobenzoyl chloride + furan-2-ylmethylamine → this compound + HCl
Protocols for amide coupling can be optimized for challenging substrates, such as those involving electron-deficient amines, by forming acyl fluorides in situ which then react with the amine at elevated temperatures. rsc.org
The "2-chloro" substituent on the benzamide (B126) ring is a key structural feature. The precursor for this moiety, 2-chlorobenzoic acid, is typically synthesized through the chlorination of benzoic acid or its derivatives. One common industrial method is the oxidation of 2-chlorotoluene (B165313) using a strong oxidizing agent like potassium permanganate. wikipedia.orgorgsyn.org Another approach involves the Sandmeyer reaction, where the amino group of anthranilic acid (2-aminobenzoic acid) is replaced by a chlorine atom. orgsyn.org
Direct chlorination of benzoic acid can also be performed, though it may yield a mixture of isomers. For instance, chlorination with hydrochloric acid and potassium chloride can produce 3,4-dichloro and 2,5-dichlorobenzoic acids. zenodo.org Achieving regioselective chlorination at the ortho position often requires specific catalysts or directing groups. For example, methods have been developed for the specific synthesis of 2-amino-3-methyl-5-chlorobenzoic acid by mixing 2-amino-3-methylbenzoic acid with a chlorination reagent and benzoyl peroxide. google.com
The furan-2-ylmethylamine component is a crucial building block. It is commonly derived from furfural (B47365), a renewable platform chemical produced from agricultural byproducts like lignocellulose. scirp.orgresearchgate.net Furfural can be converted to furan-2-ylmethylamine through reductive amination. This process involves the reaction of furfural with ammonia (B1221849) in the presence of a reducing agent and a catalyst, typically nickel or another transition metal.
Furfural itself can be synthesized via the hydrolysis and dehydration of pentose-containing biomass. scirp.org It serves as a versatile starting material for a wide array of furan (B31954) derivatives used in pharmaceuticals and fine chemicals. scirp.orgmdpi.com For mechanistic studies, isotopically labeled furan building blocks, such as furan-2-carbaldehyde-d, can be synthesized from furan using deuterated reagents. mdpi.com
Advanced and Catalytic Synthetic Strategies
Modern synthetic chemistry offers more sophisticated and efficient routes to benzamides and furan derivatives, often employing transition metal catalysis to achieve high yields and selectivity under mild conditions.
Palladium catalysis has become a cornerstone for the synthesis of complex organic molecules, including N-substituted benzamides and functionalized furans. bohrium.com These methods often allow for the construction of the target molecules in fewer steps compared to conventional routes. For instance, palladium-catalyzed hydroarylation of N-propargyl benzamides with boronic acids provides a direct route to N-allylbenzamides. acs.org Similarly, various palladium-catalyzed cyclization reactions are employed to synthesize substituted 1,4-benzodiazepines from N-tosyl-disubstituted 2-aminobenzylamines and propargylic carbonates. nih.gov
The synthesis of substituted furans can be achieved through various palladium-catalyzed reactions. mdpi.comdntb.gov.ua One approach involves the coupling of alkynoates and 2-yn-1-ols. dntb.gov.ua Another powerful method is the palladium-catalyzed defluorinative alkynylation of polyfluoroalkyl ketones with terminal alkynes, which yields highly substituted furan derivatives. rsc.org
| Starting Materials | Catalyst/Reagents | Product Type | Yield | Reference |
|---|---|---|---|---|
| Alkynoates and 2-yn-1-ols | Palladium catalyst | Polysubstituted furans | Not specified | dntb.gov.ua |
| Polyfluoroalkyl ketones and terminal alkynes | Pd catalyst | Fluorinated fused furans | Moderate | rsc.org |
| o-Iodoanisoles and terminal alkynes | PdCl₂(PPh₃)₂/CuI, Et₃N | 2,3-Disubstituted benzo[b]furans | Excellent | nih.gov |
| α-Halo-heteronorbornadienes | Palladium-catalyzed amination | Functionalized halo-furans | Not specified | nih.gov |
A powerful strategy for the synthesis of heterocyclic compounds, including furan and benzofuran (B130515) analogues, involves a sequence of Sonogashira coupling followed by an intramolecular cyclization. organic-chemistry.org The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. organic-chemistry.org
This methodology can be applied to construct precursors for furan derivatives. For example, an o-iodoanisole can be coupled with a terminal alkyne via a Sonogashira reaction. The resulting o-(1-alkynyl)anisole can then undergo an electrophilic intramolecular cyclization to yield a 2,3-disubstituted benzo[b]furan. nih.gov This tandem, one-pot approach is highly efficient for creating complex heterocyclic systems under mild conditions. daneshyari.comresearchgate.net The versatility of this method allows for the synthesis of a wide range of substituted heterocycles by varying the coupling partners. researchgate.netacs.org
| Substrates | Reaction Sequence | Catalyst System | Product | Key Features | Reference |
|---|---|---|---|---|---|
| o-Iodoanisoles, Terminal alkynes | 1. Sonogashira coupling 2. Electrophilic cyclization | PdCl₂(PPh₃)₂ / CuI | 2,3-Disubstituted benzo[b]furans | Mild conditions, high yields | nih.gov |
| Halogenated naphthoquinone, Terminal acetylene | 1. Sonogashira coupling 2. Cu-catalyzed intramolecular cyclization | Palladium and Copper | Indolequinones | One-pot synthesis under mild conditions | daneshyari.comresearchgate.net |
| 2-Iodocyclopropanecarboxamides, Terminal alkynes | 1. Copper-free Sonogashira coupling 2. 5-exo-dig cyclization | Palladium catalyst | 4-(Arylmethylene)-3-azabicyclo[3.1.0]hexan-2-ones | Efficient access to bicyclic enamides | acs.org |
Palladium-Catalyzed Reactions for Benzamide and Furan Derivative Synthesis[8],[9],[10],[11],
Decarboxylative Ortho-Acylation Approaches
Ortho-acylated benzamides are valuable intermediates in the synthesis of functionalized heterocycles. nih.gov Transition-metal-catalyzed decarboxylative acylation has emerged as a powerful tool for C-H bond functionalization, offering an alternative to classical methods.
Palladium-catalyzed decarboxylative ortho-acylation of tertiary benzamides using α-oxocarboxylic acids or arylglyoxylic acids provides a direct route to ortho-acylated products. nih.govacs.org This method relies on the directing ability of the amide group, facilitating C-H activation at the ortho position. nih.gov Studies show that the reaction proceeds via ortho C-H palladation, followed by decarboxylation of the acyl source and subsequent C-C bond formation. nih.govacs.org The process is sensitive to reaction conditions, with catalysts like Palladium(II) acetate, oxidants such as K₂S₂O₈, and additives like trifluoroacetic acid (TfOH) being crucial for optimal performance. acs.org The reaction tolerates a range of substituents on both the benzamide and the arylglyoxylic acid. acs.org
Similarly, rhodium-catalyzed oxidative acylation of benzamides with aldehydes represents another effective strategy. nih.govacs.org This reaction utilizes a cationic rhodium complex to activate the ortho C-H bond, with an oxidant like silver carbonate facilitating the coupling with an aldehyde as the acyl source. acs.orgresearchgate.net This approach has demonstrated good yields for various N,N-diethyl benzamides and aryl aldehydes. acs.org
Table 1: Comparison of Catalytic Systems for Ortho-Acylation of Benzamides
| Catalyst System | Acyl Source | Typical Conditions | Advantages | Ref |
|---|---|---|---|---|
| Pd(OAc)₂ / K₂S₂O₈ | α-Oxocarboxylic Acids | DCE, 70 °C, 24 h | High monoacylation selectivity, applicable to secondary and tertiary benzamides. | acs.org |
| [Cp*RhCl₂]₂ / AgSbF₆ / Ag₂CO₃ | Aryl Aldehydes | DCE, 100 °C, 24 h | Direct functionalization of sp² C-H bond, good yields. | acs.org |
Copper-Catalyzed Cyclization and Coupling Reactions
Copper catalysis is widely employed in the synthesis of heterocyclic compounds due to its low cost and versatile reactivity. These methods are particularly relevant for constructing the furan or benzofuran moieties found in various analogues.
An efficient method for synthesizing benzofuran derivatives involves the intramolecular dehydrogenative C–H/O–H coupling. This strategy is particularly useful for creating fused-ring systems. For instance, the synthesis of benzothieno[3,2-b]benzofurans has been achieved in good to excellent yields (64–91%) using a copper catalyst. acs.org The reaction mechanism is proposed to involve a radical pathway initiated by a single electron transfer between the substrate's hydroxyl group and the copper catalyst. nih.govacs.org This approach avoids the need for pre-functionalization, such as bromination, thereby preventing potential side reactions. acs.org The choice of copper salt, base, and solvent is critical for optimizing the reaction yield. nih.gov
Copper-catalyzed tandem reactions have also been developed for the rapid synthesis of functionalized benzofurans from simple starting materials. acs.org One-pot procedures involving o-iodophenols, acyl chlorides, and phosphorus ylides can accomplish the formation of multiple bonds in a single operation, including C(sp²)-C, C(sp²)-O, and C=C bonds. acs.org Furthermore, copper(II) chloride has been shown to mediate the regioselective intramolecular cyclization of N-alkoxy-ortho-alkynylbenzamides to yield 3-(chloromethylene)isobenzofuran-1-ones via a 5-exo-dig cyclization pathway.
Table 2: Selected Copper-Catalyzed Benzofuran Syntheses
| Starting Materials | Catalyst/Reagents | Product Type | Yield Range | Ref |
|---|---|---|---|---|
| 2-(Benzo[b]thiophen-2-yl)phenol | Cu(OAc)₂ / Cs₂CO₃ | Benzothieno[3,2-b]benzofurans | 64–91% | acs.org |
| o-Iodophenols, Acyl Chlorides, Phosphorus Ylides | Copper Catalyst | Functionalized Benzofurans | - | acs.org |
| N-Alkoxy-o-alkynylbenzamides | CuCl₂ / NCS | 3-(Chloromethylene)isobenzofuran-1-ones | Moderate to Excellent |
Microwave-Assisted Synthetic Protocols
Microwave-assisted organic synthesis has become a valuable technique for accelerating reaction rates, improving yields, and promoting cleaner reactions. This technology is an important tool in green chemistry, often reducing reaction times from hours to minutes. acs.orgnih.gov
For the synthesis of benzamide analogues, microwave irradiation can significantly speed up the final amidation step. The synthesis of benzofuran-2-carboxamides has been achieved through a fast, versatile, and practical microwave-assisted multicomponent protocol. acs.org This one-pot, three-component, catalyst-free procedure allows for the rapid generation of highly functionalized benzofurans from commercially available amines, 2'-hydroxyacetophenones, and aldehydes or benzonitriles in very short reaction times. acs.org
Microwave assistance has also been applied to the synthesis of various heterocyclic systems related to the furan moiety. For example, the cyclocondensation of chalcones with guanidine (B92328) hydrochloride under microwave irradiation is a key step in producing 4-benzofuran-2-yl-6-phenyl-pyrimidin-2-ylamines. This approach highlights the efficiency of microwave heating for key bond-forming reactions in heterocyclic synthesis. researchgate.net
Iron-Catalyzed Approaches
The use of iron, an inexpensive and abundant metal, as a catalyst aligns with the principles of sustainable chemistry. Iron catalysts have proven effective in a variety of transformations, including C-H functionalization and cyclization reactions.
Iron-catalyzed para-selective C–H silylation of benzamide derivatives offers a route to functionalized building blocks from readily accessible starting materials. researchgate.net While not a direct synthesis of the target compound, this method demonstrates the utility of iron in activating C-H bonds in benzamide systems.
More directly relevant is the use of iron in the synthesis of the benzo[b]furan ring system. One-pot processes have been developed using non-precious transition metal catalysts, where regioselective iron(III)-catalyzed halogenation of an aryl ketone is followed by an iron- or copper-catalyzed O-arylation to form the benzofuran ring. These methods are effective for preparing electron-rich benzo[b]furans, which are common motifs in natural products and pharmaceuticals. While a single iron complex can catalyze both steps, the use of standard grades of iron(III) chloride in sequential catalytic systems has been found to be more synthetically practical.
Multicomponent and One-Pot Synthetic Protocols
Multicomponent and one-pot reactions offer significant advantages in terms of efficiency, atom economy, and reduced waste by combining multiple synthetic steps into a single operation.
The synthesis of functionalized benzofurans has been achieved through one-pot tandem reactions using copper catalysis, combining acyl chlorides, phosphorus ylides, and o-iodophenols. acs.org This approach constructs the target products through a sequence of transformations involving key C-C and C-O bond formations. acs.org Similarly, a microwave-assisted, one-pot, three-component procedure has been developed for synthesizing benzofuran-2-carboxamides, demonstrating the power of combining procedural and technological advancements. acs.org
One-pot methods are not limited to benzofuran synthesis. A novel and efficient one-pot synthesis of cyclopropane-fused bicyclic amidines has been developed based on a CuBr₂-mediated oxidative cyclization, showcasing the versatility of one-pot strategies in creating complex molecular architectures from simple precursors.
Gram-Scale Synthetic Considerations
Scaling up a synthetic protocol from the laboratory bench to a gram-scale or larger presents unique challenges. Issues such as heat transfer, reaction time, and purification must be carefully managed. A key consideration in scaling up is the maintenance of reaction efficiency and yield.
Protocols for the gram-scale synthesis of related compounds, such as polyfluoroaryl sulfides, have been detailed, emphasizing the specific steps required for safe and efficient production. These protocols often involve the careful handling of reagents and precise control of reaction conditions. For base-catalyzed intramolecular cyclizations, such as those used to form 2-substituted benzo[b]furans, maintaining vigorous efficiency on a gram scale is a key indicator of the protocol's practical utility.
Synthetic Pathways for Specific Structural Analogues of this compound
The generation of structural analogues of this compound is most commonly achieved through the acylation of furfurylamine (B118560) with a variety of substituted benzoyl chlorides. This approach provides a straightforward and efficient route to compounds with modifications on the phenyl ring. The general reaction scheme involves the nucleophilic attack of the amino group of furfurylamine on the electrophilic carbonyl carbon of the benzoyl chloride, leading to the formation of the corresponding N-(furan-2-ylmethyl)benzamide and hydrochloric acid as a byproduct. To neutralize the generated acid and drive the reaction to completion, a base, such as triethylamine or pyridine, is typically employed.
The reaction conditions are generally mild, often conducted at room temperature or with gentle heating in an inert solvent like dichloromethane, acetone, or toluene. The choice of solvent is often dictated by the solubility of the starting materials and the desired reaction temperature. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC). Upon completion, the product is typically isolated and purified through standard laboratory procedures, including filtration to remove the hydrochloride salt of the base, followed by evaporation of the solvent and recrystallization or column chromatography of the crude product.
A variety of structural analogues can be synthesized by employing different substituted benzoyl chlorides. For instance, the position and nature of the substituent on the benzoyl ring can be systematically varied to investigate its impact on the compound's properties. Analogues with electron-donating groups (e.g., methyl, methoxy) or electron-withdrawing groups (e.g., nitro, cyano) at different positions (ortho, meta, para) on the benzoyl ring can be prepared using this general methodology.
The following table provides an overview of the synthetic pathways for a series of structural analogues of this compound, highlighting the variability in the substitution pattern on the benzoyl moiety.
In addition to the classical acylation with benzoyl chlorides, alternative methods for amide bond formation can be employed. These include the use of coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). researchgate.net This approach allows for the direct coupling of a carboxylic acid with furfurylamine, offering a milder alternative to the use of acyl chlorides. Microwave-assisted synthesis has also been reported as an efficient method for the preparation of N-(furan-2-ylmethyl)furan-2-carboxamide, a related analogue, suggesting its potential applicability for the synthesis of the target compound and its derivatives with reduced reaction times and potentially higher yields. researchgate.netresearchgate.net
Furthermore, variations in the furan moiety can also be explored to generate another class of structural analogues. For instance, utilizing substituted furfurylamines would introduce diversity at the other end of the molecule. The fundamental amide bond-forming reactions would remain applicable, demonstrating the modularity of these synthetic strategies.
The following table summarizes detailed research findings for the synthesis of specific structural analogues, providing insights into the reaction conditions and outcomes.
Reaction Mechanisms and Chemical Transformations
Mechanistic Investigations of Synthetic Processes
The synthesis of 2-chloro-N-(furan-2-ylmethyl)benzamide and its derivatives involves several key reaction types. Understanding the mechanisms of these processes is crucial for optimizing reaction conditions and expanding the molecular diversity of related compounds.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-nitrogen bonds, a key step in the synthesis of many benzamide (B126) derivatives. While direct palladium-catalyzed synthesis of the titular compound from 2-chlorobenzamide (B146235) and a furan-2-ylmethyl halide is not the most common route, related transformations on its precursors or analogues follow well-established mechanisms, such as the Buchwald-Hartwig amination.
A plausible catalytic cycle for a related C-N bond formation is outlined below:
Oxidative Addition: The active Pd(0) catalyst reacts with an aryl halide (e.g., a derivative of 2-chlorobenzene) to form a Pd(II) complex.
Ligand Exchange: The amine (e.g., furfurylamine) coordinates to the Pd(II) center, displacing a ligand.
Deprotonation: A base removes a proton from the coordinated amine, forming a palladium-amido complex.
Reductive Elimination: The aryl group and the amido group couple, forming the C-N bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle. researchgate.net
Recent studies have also explored the palladium-catalyzed Tsuji–Trost-type reaction, involving the nucleophilic substitution of substrates like benzofuran-2-ylmethyl acetate. nih.gov This proceeds via a π-allyl palladium intermediate, showcasing the versatility of palladium catalysis in modifying structures containing a furan-2-ylmethyl group. nih.gov
Table 1: Key Steps in a Generic Palladium-Catalyzed Amination Cycle
| Step | Reactants | Intermediate/Product | Catalyst State |
| Oxidative Addition | Pd(0) + Ar-X | Ar-Pd(II)-X | Pd(II) |
| Ligand Exchange/Deprotonation | Ar-Pd(II)-X + R-NH₂ + Base | Ar-Pd(II)-NHR | Pd(II) |
| Reductive Elimination | Ar-Pd(II)-NHR | Ar-NHR + Pd(0) | Pd(0) |
Copper-catalyzed N-arylation, often referred to as the Goldberg reaction, provides an efficient alternative to palladium-based methods for constructing aryl-N bonds. nih.govnih.gov The synthesis of N-aryl amides via this method has been mechanistically scrutinized. The catalytic cycle is generally believed to proceed through a Cu(I)-mediated nucleophilic aromatic substitution-type mechanism. nih.gov
The key steps in the copper-catalyzed N-arylation of an amide are:
Formation of Copper-Amidate: The Cu(I) catalyst reacts with the amide in the presence of a base to form a copper(I) amidate complex. The use of chelating diamine ligands can be crucial in controlling the concentration and reactivity of this active species. nih.govnih.gov
Oxidative Addition: The aryl halide adds to the copper-amidate complex, forming a Cu(III) intermediate.
Reductive Elimination: The desired N-arylated amide is formed via reductive elimination, regenerating a Cu(I) species that continues the catalytic cycle.
Kinetic studies suggest that the activation of the aryl halide occurs through a 1,2-diamine-ligated copper(I) amidate complex. nih.govnih.gov
The 2-chloro substituent on the benzamide ring of the title compound makes it a substrate for nucleophilic aromatic substitution (SNAr). Unlike SN1 or SN2 reactions, the SNAr mechanism does not involve the direct displacement of the leaving group. Instead, it proceeds via a two-step addition-elimination mechanism. libretexts.org
Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the chlorine, breaking the aromaticity of the ring and forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.org
Elimination of Leaving Group: The aromaticity is restored by the departure of the chloride leaving group.
The rate of this reaction is significantly enhanced by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, as they help to stabilize the negative charge of the Meisenheimer complex. libretexts.org The amide group (-CONHR) itself is moderately deactivating, which makes the reaction less facile than in substrates with nitro groups, for example.
The benzamide moiety can undergo electrophilic aromatic substitution (EAS), allowing for further functionalization of the benzene (B151609) ring. The outcome of this reaction is governed by the directing effects of the existing substituents: the chlorine atom and the N-(furan-2-ylmethyl)amido group.
N-amido group (-NHCOR): This group is deactivating towards EAS due to the electron-withdrawing nature of the adjacent carbonyl. However, the nitrogen's lone pair can be donated to the ring via resonance, making it an ortho, para-director.
Chlorine atom (-Cl): This is also deactivating due to its inductive electron withdrawal, but it is an ortho, para-director because its lone pairs can stabilize the intermediate sigma complex through resonance.
Given that both groups direct incoming electrophiles to the ortho and para positions, the substitution pattern will be a mixture of products. The positions C-4 and C-6 are the most likely sites of attack, with steric hindrance from the N-substituted amide group potentially disfavoring the C-3 position. The general mechanism involves the attack of an electrophile on the aromatic ring to form a resonance-stabilized carbocation (arenium ion or sigma complex), followed by the loss of a proton to restore aromaticity.
The formation of the amide bond in this compound is a classic example of a condensation reaction. The most direct pathway involves the reaction between a derivative of 2-chlorobenzoic acid and furfurylamine (B118560).
If using 2-chlorobenzoyl chloride , the mechanism is a nucleophilic acyl substitution:
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of furfurylamine attacks the electrophilic carbonyl carbon of the acyl chloride.
Formation of Tetrahedral Intermediate: A tetrahedral intermediate is formed, with a negative charge on the oxygen and a positive charge on the nitrogen.
Elimination of Leaving Group: The carbonyl double bond reforms, and the chloride ion is eliminated as the leaving group. A final deprotonation of the nitrogen atom by a base (or another molecule of the amine) yields the final amide product.
If starting from 2-chlorobenzoic acid , the carboxylic acid's hydroxyl group must first be converted into a better leaving group. This is often achieved using dehydro-condensation agents like carbodiimides (e.g., DCC) or triazine-based agents (e.g., CDMT). mdpi.com The agent first activates the carboxylic acid to form a highly reactive intermediate, which is then readily attacked by the amine nucleophile to form the amide. mdpi.com
While this compound already contains a furan (B31954) ring, understanding cyclization mechanisms is key to synthesizing furan derivatives that could serve as precursors or analogues. researchgate.net
One of the most fundamental methods for furan synthesis is the Paal-Knorr synthesis . This involves the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound. pharmaguideline.com The mechanism proceeds via protonation of one carbonyl oxygen, followed by intramolecular nucleophilic attack by the enol form of the other carbonyl group to form a five-membered cyclic hemiacetal. Subsequent dehydration steps lead to the formation of the aromatic furan ring. pharmaguideline.com
Other modern methods involve metal-catalyzed reactions. For instance, gold or platinum catalysts can mediate the cycloisomerization of propargylic alcohols or similar substrates to produce highly substituted furans. organic-chemistry.org Base-catalyzed cyclization of enyne alcohols has also been shown to be an effective method for creating fused furan ring systems. clockss.org
Table 2: Comparison of Selected Furan Synthesis Mechanisms
| Synthesis Method | Starting Materials | Key Intermediate | Conditions |
| Paal-Knorr Synthesis pharmaguideline.com | 1,4-Diketone | Cyclic hemiacetal | Acidic, non-aqueous |
| Fiests-Binary Synthesis pharmaguideline.com | α-Halo ketone | β-Keto compound | Base (ammonia, pyridine) |
| Gold-Catalyzed Cyclization organic-chemistry.org | Propargylic alcohols | Gold-carbene complex | Au(I) or Au(III) catalyst |
| Base-Catalyzed Enyne Cyclization clockss.org | Enyne alcohol | Allenic intermediate | Strong base (e.g., t-BuOK) |
Reactivity Profiles of Key Functional Groups in this compound
The reactivity of this compound is a composite of the individual reactivities of its constituent parts. The electrophilicity of the carbonyl carbon in the amide, the electron-rich nature of the furan ring, and the potential for displacement of the chloro-substituent are the primary drivers of its chemical transformations.
The amide bond in this compound is a robust functional group, but it can participate in several important reactions under specific conditions.
Hydrolysis: The amide linkage can be cleaved through hydrolysis, a reaction that can be catalyzed by either acid or base.
Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the carbonyl oxygen of the amide is protonated, which increases the electrophilicity of the carbonyl carbon. Subsequent nucleophilic attack by a water molecule leads to the formation of a tetrahedral intermediate. The collapse of this intermediate, followed by deprotonation, results in the formation of 2-chlorobenzoic acid and furfurylamine. The reaction generally requires heating to proceed at a reasonable rate.
Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then expels the furfurylamide anion, which is a relatively poor leaving group. Protonation of the leaving group by the solvent (e.g., water) drives the reaction to completion, yielding 2-chlorobenzoate (B514982) and furfurylamine. This process also typically requires elevated temperatures.
Reduction: The amide group can be reduced to an amine. A powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), is typically required for this transformation. The reaction involves the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by the elimination of an aluminate species to form an iminium ion intermediate. A second hydride addition to the iminium ion yields the final secondary amine product, 2-chloro-N-(furan-2-ylmethyl)benzylamine.
Table 1: Reactivity of the Benzamide Amide Linkage
| Reaction | Reagents | Products |
|---|---|---|
| Acid-Catalyzed Hydrolysis | H₃O⁺, Δ | 2-chlorobenzoic acid, furfurylamine |
| Base-Catalyzed Hydrolysis | OH⁻, H₂O, Δ | 2-chlorobenzoate, furfurylamine |
The furan ring in this compound is an electron-rich aromatic system, making it susceptible to electrophilic attack.
Electrophilic Aromatic Substitution: Furan is significantly more reactive towards electrophiles than benzene. Electrophilic substitution reactions preferentially occur at the C5 position (the carbon adjacent to the oxygen and furthest from the methylene (B1212753) bridge) due to the greater stabilization of the cationic intermediate through resonance. Common electrophilic substitution reactions include:
Nitration: Can be achieved using mild nitrating agents like acetyl nitrate (B79036) to yield 2-chloro-N-((5-nitrofuran-2-yl)methyl)benzamide.
Halogenation: Reaction with halogens under controlled conditions can introduce a halogen atom at the C5 position. For instance, bromination with N-bromosuccinimide (NBS) would likely yield 2-chloro-N-((5-bromofuran-2-yl)methyl)benzamide.
Friedel-Crafts Acylation: This reaction can introduce an acyl group at the C5 position, typically using a mild Lewis acid catalyst to avoid polymerization of the furan ring.
Diels-Alder Reaction: The furan ring can act as a diene in [4+2] cycloaddition reactions, also known as Diels-Alder reactions. This reactivity is a hallmark of the less aromatic character of furan compared to benzene. The reaction with a suitable dienophile, such as maleimide, would lead to the formation of a bicyclic adduct. The stereochemistry of the product (endo or exo) is influenced by the reaction conditions and the nature of the dienophile. The reversibility of the Diels-Alder reaction with furans is also a notable characteristic.
Table 2: Reactivity of the Furan Heterocycle
| Reaction | Reagents | Probable Product (Substitution at C5) |
|---|---|---|
| Nitration | Acetyl nitrate | 2-chloro-N-((5-nitrofuran-2-yl)methyl)benzamide |
| Bromination | N-Bromosuccinimide (NBS) | 2-chloro-N-((5-bromofuran-2-yl)methyl)benzamide |
The chlorine atom attached to the benzene ring is relatively unreactive towards nucleophilic substitution under standard conditions. However, its reactivity can be enhanced under specific circumstances.
Nucleophilic Aromatic Substitution (SNAr): For a nucleophilic aromatic substitution to occur readily via the SNAr mechanism, the aromatic ring must be activated by strong electron-withdrawing groups positioned ortho or para to the leaving group. In this compound, the benzamide group is a deactivating group, and there are no strong activating groups on the ring. Therefore, direct displacement of the chlorine by a nucleophile would require harsh reaction conditions, such as high temperatures and pressures, and a very strong nucleophile.
Cross-Coupling Reactions: A more synthetically useful transformation for the chloro-substituent is its participation in transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. Examples include:
Suzuki Coupling: Reaction with a boronic acid in the presence of a palladium catalyst and a base can replace the chlorine atom with an aryl, heteroaryl, or vinyl group.
Heck Coupling: Palladium-catalyzed reaction with an alkene can introduce a vinyl group at the position of the chlorine atom.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of a new carbon-nitrogen bond by reacting the aryl chloride with an amine.
Hiyama Coupling: This involves the cross-coupling of the aryl chloride with an organosilane, catalyzed by palladium.
These cross-coupling reactions generally require a specific catalyst system (a palladium source and a suitable ligand) and reaction conditions to proceed efficiently with aryl chlorides.
Table 3: Reactivity of the Chloro-Substituent
| Reaction | Reagents | General Product |
|---|---|---|
| Nucleophilic Aromatic Substitution | Strong Nucleophile, Harsh Conditions | Substitution of Cl by Nucleophile |
| Suzuki Coupling | R-B(OH)₂, Pd catalyst, Base | 2-(R)-N-(furan-2-ylmethyl)benzamide |
| Heck Coupling | Alkene, Pd catalyst, Base | 2-(alkenyl)-N-(furan-2-ylmethyl)benzamide |
Pharmacological and Biological Research on 2 Chloro N Furan 2 Ylmethyl Benzamide Derivatives
In Vitro Biological Activity Spectrum
The in vitro biological activity of 2-chloro-N-(furan-2-ylmethyl)benzamide derivatives has been a primary focus of numerous scientific investigations. These studies have unveiled a diverse range of biological actions, demonstrating the versatility of this chemical scaffold.
Antimicrobial Efficacy (Antibacterial, Antifungal)
Derivatives of benzamide (B126) and furan (B31954) have demonstrated notable antimicrobial properties. Amide derivatives of benzoic acids are recognized for a wide array of pharmacological effects, including antibacterial and antifungal activities. nanobioletters.com The synthesis of various benzamide compounds has led to the identification of molecules with significant activity against both Gram-positive and Gram-negative bacteria. nanobioletters.com For instance, certain synthesized benzamide compounds have shown excellent activity against Bacillus subtilis and Escherichia coli. nanobioletters.com
Similarly, carbamothioyl-furan-2-carboxamide derivatives have been synthesized and evaluated for their antimicrobial potential. mdpi.com Some of these compounds exhibited significant inhibition against various bacterial and fungal strains. mdpi.com Specifically, certain derivatives showed notable activity against E. coli, S. aureus, and B. cereus. mdpi.com The antifungal activity of these compounds was also found to be highly appreciable against several fungal strains. mdpi.com The presence of heteroatoms such as nitrogen, sulfur, and oxygen in these structures is thought to contribute to their biological functions. mdpi.com Furthermore, the need for new classes of antifungal and antibacterial compounds is driven by the spread of multi-drug-resistant strains. researchgate.net
Table 1: Antibacterial Activity of Selected Benzamide Derivatives
| Compound | Test Organism | Zone of Inhibition (mm) | MIC (μg/mL) |
|---|---|---|---|
| 5a | B. subtilis | 25 | 6.25 |
| 5a | E. coli | 31 | 3.12 |
| 6b | E. coli | 24 | 3.12 |
| 6c | B. subtilis | 24 | 6.25 |
Data sourced from literature. nanobioletters.com
Anticancer and Antiproliferative Studies
The anticancer and antiproliferative potential of this compound derivatives has been another significant area of research. Benzofuran (B130515) derivatives, in particular, have been identified as essential compounds with vital biological activities for designing novel therapies. nih.gov A variety of hybrid benzofurans have emerged as potent cytotoxic agents. nih.gov
For example, a series of N-substituted benzamide derivatives were synthesized and showed anti-proliferative activity against several cancer cell lines, including MCF-7, MDA-MB-231, K562, and A549. researchgate.net Some of these compounds displayed inhibitory activity comparable to the established anticancer agent MS-275. researchgate.net Similarly, novel carbamothioyl-furan-2-carboxamide derivatives have been evaluated for their anticancer potential against HepG2, Huh-7, and MCF-7 human cancer cell lines. mdpi.com One particular derivative, p-tolylcarbamothioyl)furan-2-carboxamide, demonstrated the highest anticancer activity against hepatocellular carcinoma. mdpi.com
Furthermore, research into novel benzofuran derivatives containing a heterocyclic substituent has yielded compounds with potent antitumor activity against human liver carcinoma cell lines (HEPG2). researchgate.net In another study, newly synthesized benzofuran analogues were screened for their in vitro anticancer activity against A-549 (lung) and HeLa (cervical) cancer cell lines, with some derivatives showing outstanding activity compared to the standard drug doxorubicin. researchgate.net
Table 2: Anticancer Activity of a Selected Furan Carboxamide Derivative
| Compound | Cell Line | Concentration (μg/mL) | Cell Viability (%) |
|---|---|---|---|
| p-tolylcarbamothioyl)furan-2-carboxamide | Hepatocellular Carcinoma | 20 | 33.29 |
Data sourced from literature. mdpi.com
Enzyme Inhibition Profiling
Derivatives of this compound have been investigated for their potential to inhibit key enzymes involved in carbohydrate metabolism, such as α-glucosidase and α-amylase. remedypublications.com These enzymes are crucial in the digestion of carbohydrates, and their inhibition can help manage postprandial hyperglycemia. nih.gov
A series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives were synthesized and evaluated for their in vitro antidiabetic activity against α-glucosidase and α-amylase. nih.gov One compound, bearing a 2-CH3-5-NO2 substituent on the phenyl ring, was identified as the most active against both enzymes. nih.gov The presence of both electron-donating and electron-withdrawing groups on the phenyl ring was found to favor inhibitory activity. nih.gov
In another study, novel 1,2,4-triazole-based derivatives were designed as dual inhibitors of these enzymes. nih.gov Several of these compounds exhibited strong inhibition of both α-glucosidase and α-amylase, with some surpassing the activity of the standard drug, acarbose. nih.gov
Table 3: α-Amylase and α-Glucosidase Inhibitory Activity of a Selected Benzamide Derivative
| Compound | Enzyme | IC50 (µM) |
|---|---|---|
| 5o | α-Glucosidase | Potent Inhibition |
| 5o | α-Amylase | Potent Inhibition |
IC50 values indicate high potency but specific values were not provided in the source. nih.gov
P-glycoprotein (P-gp) is a crucial drug efflux transporter that contributes to multidrug resistance (MDR) in cancer cells. nih.gov The inhibition of P-gp can enhance the efficacy of chemotherapeutic drugs. frontiersin.org Research has focused on developing 2,5-disubstituted furan derivatives with a benzamide motif to overcome P-gp-mediated MDR. nih.gov
A series of novel 2,5-disubstituted furan derivatives were designed, synthesized, and screened for their P-gp inhibitory activity. nih.gov Through structure-activity relationship analysis, a promising lead compound was discovered that exhibited broad-spectrum reversal activity and low toxicity in MCF-7/ADR (doxorubicin-resistant) cells. nih.gov This compound was found to inhibit P-gp efflux, thereby increasing the intracellular accumulation of chemotherapy drugs. nih.gov The general strategy to overcome MDR has been the co-administration of P-gp inhibitors with anticancer drugs. nih.gov
Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are important for their potential therapeutic applications, particularly in neurodegenerative diseases like Alzheimer's disease. nih.gov These enzymes are responsible for the hydrolysis of the neurotransmitter acetylcholine. nih.gov
Novel 2-benzoylhydrazine-1-carboxamides, which are structurally related to benzamides, have been designed as potential dual inhibitors of AChE and BChE. mdpi.com Most of these derivatives showed inhibition of both enzymes, with some compounds demonstrating better or comparable inhibition to the drug rivastigmine (B141) in vitro. mdpi.com The inhibitory activities are typically expressed as IC50 values, which represent the concentration required to achieve 50% inhibition of enzymatic activity. mdpi.com
Other Enzyme Modulation Activities
Derivatives of this compound have been investigated for their ability to modulate various enzymes beyond their primary targets. Research has shown that related benzamide and furan-containing structures can inhibit several key enzymes implicated in different diseases.
One area of interest is the inhibition of carbohydrate-hydrolyzing enzymes. A series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives demonstrated inhibitory potential against α-glucosidase and α-amylase. nih.gov These enzymes are crucial for the digestion of carbohydrates, and their inhibition is a therapeutic strategy for managing postprandial hyperglycemia. nih.gov For instance, compound 5o (2-chloro-5-[(4-chlorophenyl) sulfamoyl]-N-(2-methyl-5-nitrophenyl)-4-nitrobenzamide) was identified as a particularly potent inhibitor against both enzymes. nih.gov
Another enzyme target for benzamide derivatives is glycogen (B147801) phosphorylase (GP), which is involved in glucose metabolism. A series of novel benzamide derivatives were evaluated for their inhibitory activity against GP, with compound 4m emerging as a potent inhibitor with an IC₅₀ value of 2.68 µM. nih.gov
Furthermore, furan-containing derivatives have been identified as inhibitors of viral enzymes. Specifically, 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives have been reported as novel inhibitors of the SARS-CoV-2 main protease (Mpro), an essential enzyme for viral replication. nih.gov Through screening and optimization, compounds such as F8–B6 and F8–B22 were developed as non-peptidomimetic inhibitors of Mpro with IC₅₀ values of 1.57 µM and 1.55 µM, respectively. nih.gov
In the context of multidrug resistance in cancer, derivatives have been developed to modulate the activity of efflux pumps like P-glycoprotein (P-gp). A series of 2,5-disubstituted furan derivatives featuring a benzamide motif were synthesized and screened for P-gp inhibitory activity, leading to the discovery of compound Ⅲ-8 as a promising lead. nih.gov
| Compound/Derivative Class | Enzyme Target | Key Findings | Reference |
|---|---|---|---|
| 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamides | α-Glucosidase & α-Amylase | Inhibited carbohydrate hydrolyzing enzymes, reducing postprandial hyperglycemia. | nih.gov |
| Novel benzamide derivatives (e.g., 4m) | Glycogen Phosphorylase (GP) | Compound 4m showed potent inhibition with an IC₅₀ of 2.68 µM. | nih.gov |
| 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives | SARS-CoV-2 Main Protease (Mpro) | Compounds F8–B6 and F8–B22 were potent non-peptidomimetic inhibitors. | nih.gov |
| 2,5-disubstituted furan derivatives with benzamide motif | P-glycoprotein (P-gp) | Compound Ⅲ-8 identified as a promising inhibitor to overcome multidrug resistance. | nih.gov |
Other Reported Biological Activities (e.g., Anti-inflammatory, Analgesic, Antileishmanial)
Beyond enzyme modulation, derivatives containing benzamide and furan motifs have demonstrated a spectrum of other biological effects, including anti-inflammatory, analgesic, and antileishmanial activities.
Anti-inflammatory and Analgesic Activity: The furan nucleus is present in many biologically active compounds, and its derivatives have been shown to possess anti-inflammatory properties. dovepress.com These effects can be attributed to various mechanisms, including the suppression of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) production and the regulation of inflammatory mediator expression. dovepress.com Benzamide derivatives have also been reported to exhibit anti-inflammatory and analgesic activities. nanobioletters.com For example, N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives showed superior efficiency in inhibiting trypsin activity compared to acetylsalicylic acid, indicating potent anti-inflammatory potential. nih.gov Similarly, a 7-chloro-4-(piperazin-1-yl) quinoline (B57606) derivative demonstrated both anti-inflammatory and analgesic effects, mediated by the suppression of inflammatory mediators. researchgate.net
Antileishmanial Activity: Several studies have highlighted the potential of furan-containing compounds in combating leishmaniasis. Derivatives of 5-nitrofuran have been investigated as promising scaffolds for antileishmanial chemotherapy. researchgate.net Specifically, a series of 5-(5-nitrofuran-2-y1)-1,3,4-thiadiazoles with a piperazinyl-linked benzamidine (B55565) substituent were synthesized and tested against Leishmania major. researchgate.net Compound 2d from this series was the most active, with an IC₅₀ value of 0.08 µM against the promastigote form and a high selectivity index. researchgate.net Other studies on (Z)-2-(nitroimidazolylmethylene)-3(2H)-benzofuranones also showed potent activity against L. donovani, with compound 5n exhibiting an IC₅₀ of 0.016 µM. nih.gov These compounds are believed to be bioactivated by nitroreductases in the parasite, leading to cytotoxic metabolites. nih.govresearchgate.net
| Activity | Compound Class | Reported Efficacy | Reference |
|---|---|---|---|
| Anti-inflammatory | Furan natural derivatives | Inhibit production of inflammatory mediators like NO and PGE2. | dovepress.com |
| Anti-inflammatory | N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives | Efficiently inhibited trypsin activity, suggesting anti-inflammatory potential. | nih.gov |
| Analgesic | 7-chloro-4-(piperazin-1-yl) quinoline derivative | Demonstrated analgesic effects in mouse models. | researchgate.net |
| Antileishmanial | 5-(5-nitrofuran-2-y1)-1,3,4-thiadiazole derivatives | Compound 2d showed an IC₅₀ of 0.08 µM against L. major promastigotes. | researchgate.net |
| Antileishmanial | (Z)-2-(nitroimidazolylmethylene)-3(2H)-benzofuranones | Compound 5n had an IC₅₀ of 0.016 µM against L. donovani amastigotes. | nih.gov |
Identification of Molecular Targets and Mechanism of Action Studies
Understanding the molecular targets and mechanisms of action is crucial for the development of derivatives of this compound as therapeutic agents.
Ligand-Receptor Interactions
The interaction of benzamide and furan derivatives with various receptors has been a subject of investigation. Certain benzamide derivatives have been identified as selective 5-HT₄ receptor agonists, which can enhance gastrointestinal motility. nih.gov
In the central nervous system, derivatives of (R)-3-(5-furanyl)carboxamido-2-aminopropanoic acid act as potent agonists at the glycine (B1666218) binding site of the NMDA receptor. nih.gov These compounds display varying potencies and efficacies depending on the GluN2 subunit of the receptor complex. The strong correlation in agonist potencies suggests that the ligand-receptor interactions are shared among NMDA receptor subtypes, consistent with binding to the conserved GluN1 subunit. nih.gov
Molecular modeling studies have also been employed to understand these interactions at an atomic level. For instance, the interactions of benzamide-containing synthetic opioids, such as U-47700, with mu- and kappa-opioid receptors have been characterized. unica.it These studies revealed that ligand affinities are largely determined by hydrogen bond networks within the receptor's binding pocket. The removal of key methyl groups from U-47700 resulted in the loss of a hydrogen bond contact, leading to reduced affinity for the mu-opioid receptor. unica.it
Enzyme Active Site Binding and Inhibition Mechanisms
Molecular docking and simulation studies have provided insights into how these derivatives bind to and inhibit enzymes. For benzamide derivatives that inhibit glycogen phosphorylase, analysis suggested that they bind at the dimer interface of the enzyme. nih.gov Similarly, for derivatives inhibiting α-glucosidase and α-amylase, docking simulations revealed key hydrogen bonding, electrostatic, and hydrophobic interactions with active site residues. nih.gov
In the case of P-glycoprotein inhibition by 2,5-disubstituted furan derivatives, molecular docking analysis indicated a strong affinity of the lead compound Ⅲ-8 . nih.gov This affinity is attributed to the formation of hydrogen bond interactions with specific residues, namely Asn721 and Met986, within the P-gp structure. nih.gov
Modulation of Cellular Pathways
The biological activities of these compounds are often a result of their ability to modulate specific cellular pathways. Furan derivatives have been shown to modify signaling pathways such as the mitogen-activated protein kinase (MAPK) and peroxisome proliferator-activated receptor gamma (PPAR-ɣ) pathways. dovepress.com
The anti-inflammatory effects of related compounds are linked to the suppression of pathways that lead to the production of inflammatory mediators. For example, a 7-chloro-4-(piperazin-1-yl) quinoline derivative was found to inhibit the expression of pro-inflammatory proteins and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in macrophages stimulated with lipopolysaccharide (LPS). researchgate.net
For P-gp inhibitors, the mechanism involves the direct modulation of the transporter's function. The compound Ⅲ-8 was shown to reverse multidrug resistance by inhibiting the efflux function of P-gp, as demonstrated by an increased accumulation of the P-gp substrate rhodamine 123 in resistant cancer cells. nih.gov
Structure Activity Relationship Sar Investigations
Impact of Substituents on Biological Potency and Selectivity
The biological profile of 2-chloro-N-(furan-2-ylmethyl)benzamide is highly sensitive to substitutions on its core components. The potency and selectivity of these analogs can be finely tuned by altering the electronic and steric properties of the molecule.
Positional and Electronic Effects of Chloro Substitution on the Benzene (B151609) Ring
In the parent compound, the chlorine is at the ortho-position. This specific placement has been shown in related tertiary aromatic amides to increase the rotational barriers around both the N–C(O) and C–C(O) bonds. acs.org This steric hindrance forces a more planar conformation of the amide group, which can enhance resonance and, consequently, the strength of interaction with biological targets. acs.org
While halogens are generally deactivating for electrophilic aromatic substitution, their influence on receptor binding is multifaceted. libretexts.org They are known to form halogen bonds and other non-covalent interactions that can either increase or decrease binding affinity depending on the specific topology of the target's active site. Studies on various benzamide (B126) analogs have shown that moving the chloro substituent from the ortho to the meta or para position can drastically alter biological activity, underscoring the importance of its specific location for optimal target engagement. nih.govmdpi.com The ortho-position appears particularly crucial for maintaining a specific conformation that may be essential for its activity. acs.org
Table 1: Illustrative Impact of Chloro Position on Benzamide Activity This table illustrates the general principles of how substituent position can affect biological activity, based on findings from various benzamide series. The activity levels are hypothetical and for comparative purposes.
| Compound | Chloro Position | Key Effects | Relative Activity |
|---|---|---|---|
| Analog 1 | Ortho (2-Chloro) | Steric hindrance may enforce a planar amide conformation, potentially enhancing target binding. acs.org | +++ |
| Analog 2 | Meta (3-Chloro) | Primarily inductive electron withdrawal; less steric influence on the amide bond compared to ortho. libretexts.org | ++ |
| Analog 3 | Para (4-Chloro) | Inductive and resonance effects are prominent; minimal steric hindrance on the amide bond. nih.gov | + |
| Analog 4 | Unsubstituted | Baseline activity without electronic or steric influence from a chloro group. | + |
Influence of Modifications to the Furan-2-ylmethyl Moiety
The furan-2-ylmethyl group is a vital pharmacophoric element. The furan (B31954) ring, an electron-rich aromatic heterocycle, can engage in various interactions such as π-π stacking and hydrogen bonding with biological targets. ijabbr.com Its role as a bioisostere for other aromatic rings, like phenyl or thiophene (B33073), is well-established in medicinal chemistry, allowing for modifications to improve metabolic stability or selectivity. ijabbr.comijabbr.com
SAR studies on related compounds demonstrate that the integrity and substitution of the furan ring are crucial. For instance, introducing small alkyl or halogen substituents onto the furan ring can modulate lipophilicity and electronic properties, thereby affecting potency. scispace.com Replacing the furan ring with other heterocycles, such as thiophene or pyridine (B92270), can lead to significant changes in the biological activity profile, highlighting the specific role of the furan oxygen in target interaction. ijabbr.com Furthermore, modifications to the methylene (B1212753) linker between the furan and the amide nitrogen can alter the flexibility and orientation of the furan moiety, which can be detrimental or beneficial to activity.
Table 2: Influence of Furan Moiety Modifications on Biological Activity This table provides a conceptual overview of how modifications to the furan-2-ylmethyl group could impact activity, based on general SAR principles for furan-containing compounds.
| Modification | Rationale | Predicted Impact on Activity |
|---|---|---|
| Substitution on Furan Ring | Alters electronics and lipophilicity. scispace.com | Dependent on substituent and position. |
| Bioisosteric Replacement (e.g., Thiophene) | Modifies heteroatom interaction and ring electronics. ijabbr.com | Activity may be retained, lost, or enhanced. |
| Alteration of Methylene Linker | Changes flexibility and spatial orientation. | Likely to decrease activity if optimal orientation is lost. |
| Ring Saturation (to Tetrahydrofuran) | Removes aromaticity, increases flexibility. | Significant loss of activity expected due to loss of π-system interactions. |
Derivatizations of the Benzamide Core and their Pharmacological Implications
The central benzamide linkage is a cornerstone of the molecule's structure, acting as a rigidifying unit and providing key hydrogen bonding donors and acceptors. However, amide bonds are often susceptible to metabolic cleavage by proteases in vivo. cambridgemedchemconsulting.com Consequently, a common strategy in medicinal chemistry is the bioisosteric replacement of the amide bond to enhance metabolic stability and improve pharmacokinetic properties. nih.govnih.gov
Various functional groups can serve as amide isosteres, including:
Thioamides: Replacing the carbonyl oxygen with sulfur alters the hydrogen bonding capability and electronic character.
1,2,4-Oxadiazoles or 1,2,3-Triazoles: These five-membered heterocycles can mimic the planar, dipolar nature of the trans-amide bond while being resistant to hydrolysis. cambridgemedchemconsulting.comnih.gov
Sulfonamides: This group can also replace the amide bond but introduces different geometry and electronic properties. cambridgemedchemconsulting.com
Each replacement modifies the molecule's geometry, polarity, and hydrogen-bonding capacity, leading to distinct pharmacological consequences. nih.gov For example, replacing the amide in a series of nematicidal benzamides with an ester group, which removes the hydrogen bond donor capability of the N-H group, led to a loss of activity, highlighting the critical role of this interaction. nih.gov
Stereochemical Influence on Biological Activity
While this compound itself is an achiral molecule, the introduction of stereocenters through derivatization can have a profound impact on biological activity. It is a fundamental principle in pharmacology that stereoisomers of a chiral drug can exhibit significantly different potency, efficacy, and metabolic profiles. nanobioletters.comnih.gov
This stereoselectivity arises because biological targets, such as enzymes and receptors, are chiral environments. One enantiomer or diastereomer may fit into a binding site more effectively than its counterpart, leading to a stronger and more productive interaction. nih.gov
For instance, if a chiral center were introduced on the methylene linker or on the furan ring (e.g., through substitution and reduction), the resulting stereoisomers would likely display differential activity. nih.gov Studies on chiral 2(5H)-furanone derivatives have shown that the absolute configuration of substituents on the furanone ring is a critical determinant of antimicrobial efficacy. nih.gov Therefore, any modification to the this compound scaffold that introduces chirality would necessitate a careful evaluation of each stereoisomer to identify the most active configuration.
Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. semanticscholar.org For classes of compounds like benzamides, QSAR models are invaluable for predicting the activity of novel analogs and guiding rational drug design. nih.govresearchgate.net
The development of a QSAR model for benzamide derivatives typically involves calculating a set of molecular descriptors for each compound in a training set. These descriptors quantify various physicochemical properties, including:
Electronic Descriptors: Such as partial atomic charges, dipole moment, and HOMO/LUMO energies, which describe the electronic aspects of molecule-target interactions.
Steric/Topological Descriptors: Including molecular weight, molecular volume, and connectivity indices (e.g., Wiener index), which relate to the size and shape of the molecule. nih.gov
Hydrophobicity Descriptors: Like the partition coefficient (logP), which governs membrane permeability and hydrophobic interactions. nih.gov
Statistical methods, such as Multiple Linear Regression (MLR) or Genetic Function Approximation (GFA), are then used to build a model that links these descriptors to the observed biological activity (e.g., pIC50). semanticscholar.orgnih.gov QSAR studies on N-aryl derivatives and other benzamides have successfully created predictive models, often highlighting the importance of hydrophobicity and specific electronic features for activity. nih.govnih.gov Such models can guide the synthesis of new this compound derivatives by predicting which substitutions are most likely to enhance potency.
Computational Chemistry and Molecular Modeling Investigations
Quantum Chemical Studies (DFT)
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. Such studies for 2-chloro-N-(furan-2-ylmethyl)benzamide would provide fundamental insights into its chemical behavior.
Electronic Structure Analysis (HOMO/LUMO Energies)
An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding a molecule's electronic properties and reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO provides information about the molecule's chemical stability and reactivity. Without specific DFT calculations for this compound, the values for its HOMO-LUMO energies and the resulting energy gap remain undetermined.
Electrostatic Potential Mapping and Reactive Sites Prediction
A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This allows for the prediction of reactive sites for electrophilic and nucleophilic attacks. For this compound, an MEP map would identify the electronegative oxygen and nitrogen atoms as potential sites for electrophilic interaction, while electron-deficient areas could be susceptible to nucleophilic attack. However, no published MEP analysis for this specific compound is available.
Conformational Analysis and Rotational Equilibria
The biological activity of a molecule is often dependent on its three-dimensional shape or conformation. Conformational analysis involves identifying the stable arrangements of atoms in a molecule and the energy barriers for rotation around single bonds. For this compound, key rotational equilibria would exist around the amide bond and the bonds connecting the furan (B31954) and benzamide (B126) moieties. A detailed computational study would be required to determine the preferred low-energy conformations and the dynamics of their interconversion, but such a study has not been reported.
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is fundamental in drug discovery for predicting binding affinity and understanding interaction mechanisms.
Prediction of Ligand-Protein Binding Modes and Affinities
Docking simulations of this compound into the active site of a specific protein target would predict its binding orientation and estimate the strength of the interaction, often expressed as a binding affinity or docking score. This information is critical for assessing its potential as a therapeutic agent. The absence of published docking studies means that its potential binding modes and affinities with any biological target are currently unknown.
Elucidation of Specific Interactions with Amino Acid Residues
Beyond predicting the binding pose, molecular docking elucidates the specific non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the protein's binding pocket. These details are vital for understanding the basis of molecular recognition and for guiding the rational design of more potent analogs. As no docking studies have been performed for this compound, the specific amino acid interactions it might form remain speculative.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movements of atoms and molecules over time. In the context of drug discovery, MD simulations provide valuable insights into the behavior of a ligand-protein complex, helping to assess its stability and understand the conformational changes that occur upon binding.
Assessment of Ligand-Protein Complex Stability
General parameters analyzed in molecular dynamics simulations to assess ligand-protein complex stability include:
| Parameter | Description | Indication of Stability |
| Root Mean Square Deviation (RMSD) | Measures the average distance between the atoms of the superimposed protein-ligand complex at a given time and a reference structure. | A plateau in the RMSD value over time suggests the system has reached equilibrium and the complex is stable. |
| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual amino acid residues from their average position during the simulation. | Lower RMSF values for residues in the binding pocket indicate that the ligand binding has stabilized this region of the protein. |
| Radius of Gyration (Rg) | Represents the root mean square distance of the atoms from their common center of mass. | A stable Rg value indicates that the overall compactness of the protein is maintained upon ligand binding. |
| Hydrogen Bonds | The number and duration of hydrogen bonds formed between the ligand and the protein. | A consistent number of hydrogen bonds throughout the simulation indicates a stable interaction. |
This data is representative of typical molecular dynamics simulation analyses and is not specific to this compound.
Conformational Changes Upon Binding
The binding of a ligand to a protein is a dynamic process that can induce conformational changes in both the ligand and the protein. These changes are crucial for the biological activity of the compound. While specific studies on the conformational changes induced by this compound are not available, the general principles of ligand-induced conformational changes are well-established.
Upon entering the binding site of a protein, a ligand like a benzamide derivative can cause subtle to significant rearrangements of the surrounding amino acid residues. This "induced fit" can optimize the interactions between the ligand and the protein, leading to a more stable and tightly bound complex. These conformational changes can involve the movement of side chains or even larger-scale motions of entire protein domains. Understanding these changes is critical for rational drug design, as it can help in the development of molecules with improved affinity and specificity for their target.
Advanced Computational Drug Design Methodologies
Advanced computational techniques play a pivotal role in modern drug discovery by accelerating the identification and optimization of lead compounds. Pharmacophore modeling, virtual screening, and in silico ADMET predictions are key methodologies in this process.
Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. These features can include hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. Once a pharmacophore model is developed based on a set of known active compounds, it can be used as a 3D query to search large chemical databases for novel molecules that match the pharmacophoric features. This process is known as virtual screening.
While no specific pharmacophore models for this compound have been reported, studies on other benzamide and furan derivatives have successfully employed these techniques. For example, pharmacophore models have been developed for benzamide analogues targeting the FtsZ protein, an appealing target for antimicrobial agents. These models typically include features like hydrogen bond acceptors, hydrogen bond donors, hydrophobic groups, and aromatic rings. Such models are then used to screen virtual libraries of compounds to identify new potential inhibitors. This approach allows for the efficient exploration of vast chemical spaces to find novel bioactive compounds.
In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction (excluding toxicity profiles)
In silico ADME prediction involves the use of computational models to estimate the pharmacokinetic properties of a compound, such as its absorption, distribution, metabolism, and excretion. These predictions are crucial in the early stages of drug discovery to identify candidates with favorable drug-like properties and to filter out those likely to fail in later stages of development.
For a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, which includes a furan-containing compound, in silico ADMET predictions showed that the synthesized compounds generally exhibited good solubility and absorption profiles. Many of these compounds were found to adhere to Lipinski's rule of five and Veber's rule, which are guidelines used to evaluate the drug-likeness of a chemical compound.
Below is a table of commonly predicted ADME properties for benzamide derivatives based on various in silico studies.
| ADME Parameter | Predicted Property for Benzamide Derivatives | Significance |
| Human Intestinal Absorption (HIA) | Good to moderate | Indicates the extent to which the compound is absorbed from the gut into the bloodstream. |
| Blood-Brain Barrier (BBB) Penetration | Low to moderate | Predicts the ability of the compound to cross the blood-brain barrier and enter the central nervous system. |
| CYP450 Inhibition | Variable | Predicts the potential for the compound to inhibit major drug-metabolizing enzymes, which can lead to drug-drug interactions. |
| Plasma Protein Binding | High | Indicates the extent to which the compound binds to proteins in the blood plasma, which can affect its distribution and availability. |
| Aqueous Solubility | Moderate | Relates to the dissolution of the compound in the gastrointestinal tract, a prerequisite for absorption. |
This data is generalized from studies on various benzamide derivatives and is not specific to this compound.
Advanced Analytical and Spectroscopic Characterization
Vibrational Spectroscopy (FTIR, Raman)
Vibrational spectroscopy is a key tool for identifying the functional groups within a molecule. Both Fourier-Transform Infrared (FTIR) and Raman spectroscopy measure the vibrational frequencies of bonds, which are characteristic of the bond type, its environment, and the atoms it connects. For 2-chloro-N-(furan-2-ylmethyl)benzamide, the spectrum is dominated by vibrations from the amide linkage, the 2-chlorophenyl group, and the furan-2-ylmethyl moiety.
Key expected vibrational modes include the N-H stretch of the secondary amide, typically appearing as a sharp band, and the strong C=O (Amide I) stretching vibration. The furan (B31954) ring exhibits characteristic C-H stretching, C=C stretching, and ring breathing modes. The presence of the chlorine atom on the benzene (B151609) ring also gives rise to a characteristic C-Cl stretching frequency in the lower wavenumber region.
Expected Vibrational Frequencies for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |
|---|---|---|
| ~3300 | Medium, Sharp | N-H stretching |
| 3100 - 3000 | Medium to Weak | Aromatic and Furan C-H stretching |
| 2950 - 2850 | Weak | Methylene (B1212753) (-CH₂-) C-H stretching |
| ~1650 | Strong | C=O stretching (Amide I band) |
| ~1540 | Medium | N-H bending and C-N stretching (Amide II band) |
| 1600, 1580, 1470 | Medium to Weak | Aromatic C=C ring stretching |
| ~1500, ~1400 | Medium | Furan ring C=C stretching |
| ~1250 | Medium | C-N stretching |
| ~1015 | Medium | Furan ring breathing (=C-O-C= stretch) researchgate.net |
| 850 - 650 | Strong | Aromatic C-H out-of-plane bending |
Data is predicted based on characteristic group frequencies from sources such as ucla.eduinstanano.comudel.edu and analysis of furan compounds researchgate.netresearchgate.netglobalresearchonline.netudayton.edu.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR techniques including HSQC, HMBC, NOESY)
NMR spectroscopy is the most powerful method for elucidating the precise structure of an organic molecule in solution. By analyzing the chemical shifts, coupling constants, and correlations, the connectivity and spatial relationships of all atoms in the molecule can be determined.
¹H NMR: The proton NMR spectrum will show distinct signals for the protons on the 2-chlorophenyl ring, the furan ring, the methylene bridge (-CH₂-), and the amide N-H proton. The aromatic protons will appear as multiplets in the downfield region (7-8 ppm). The furan protons are also in the aromatic region but are typically more shielded than benzene protons. The methylene protons will appear as a doublet due to coupling with the adjacent N-H proton, and the N-H proton itself will likely be a broad triplet.
¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the 12 unique carbon atoms in the molecule. The carbonyl carbon (C=O) is the most deshielded, appearing far downfield. The aromatic and furan carbons will appear in the 110-150 ppm range, with carbons attached to electronegative atoms (Cl and O) being further downfield. The methylene carbon will be the most upfield signal.
2D NMR:
HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton signal with the carbon signal to which it is directly attached. This allows for unambiguous assignment of the ¹H and ¹³C signals for all C-H pairs.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds apart. globalresearchonline.net Key correlations would be expected between the methylene protons and the furan ring carbons, the carbonyl carbon, and the amide-bearing furan carbon. Correlations would also be seen between the amide N-H proton and the carbonyl carbon and methylene carbon, confirming the core structure.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique shows correlations between protons that are close in space, providing insight into the molecule's preferred conformation in solution. NOESY would likely show correlations between the methylene protons and the adjacent protons on both the furan and phenyl rings.
Predicted ¹H NMR Chemical Shifts
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Amide (N-H) | ~8.5 - 9.0 | Broad Triplet |
| Phenyl (H6) | ~7.7 | Doublet of Doublets |
| Phenyl (H3, H4, H5) | ~7.3 - 7.5 | Multiplet |
| Furan (H5') | ~7.4 | Doublet |
| Furan (H3') | ~6.4 | Doublet |
| Furan (H4') | ~6.3 | Doublet of Doublets |
Predicted values are based on data for furfurylamine (B118560) rsc.orgchemicalbook.com and 2-chlorobenzamide (B146235) nih.govchemicalbook.com.
Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Carbonyl (C=O) | ~166 |
| Furan (C2') | ~151 |
| Furan (C5') | ~143 |
| Phenyl (C1) | ~135 |
| Phenyl (C2) | ~131 |
| Phenyl (C4, C6) | ~130 |
| Phenyl (C3, C5) | ~127 |
| Furan (C4') | ~111 |
| Furan (C3') | ~108 |
Predicted values are based on data for furfurylamine rsc.org and 2-chlorobenzoic acid chemicalbook.com.
Mass Spectrometry (MS, HRMS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, allowing for the determination of the molecular weight and formula.
Electron Ionization (EI-MS): In a typical EI mass spectrum, the molecule would first form a molecular ion [M]⁺•. Due to the presence of one chlorine atom, this molecular ion peak would be accompanied by a characteristic [M+2]⁺• peak with an intensity approximately one-third that of the molecular ion, reflecting the natural isotopic abundance of ³⁵Cl and ³⁷Cl. researchgate.net
The fragmentation of N-substituted benzamides is well-characterized. nih.govlibretexts.org The most common cleavage occurs at the amide bond (N-CO), leading to the formation of a stable 2-chlorobenzoyl cation. Another significant fragmentation pathway involves the cleavage of the C-N bond to form a furfuryl cation.
High-Resolution Mass Spectrometry (HRMS): HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental formula (C₁₂H₁₀ClNO₂). This technique is crucial for confirming the identity of a new compound. nih.govresearchgate.net
Expected Key Fragments in Mass Spectrometry
| m/z | Ion Structure | Notes |
|---|---|---|
| 235/237 | [C₁₂H₁₀ClNO₂]⁺• | Molecular ion peak ([M]⁺•) and its isotope peak. |
| 139/141 | [C₇H₄ClO]⁺ | 2-chlorobenzoyl cation. Often a very stable and abundant fragment. |
| 111/113 | [C₆H₄Cl]⁺ | Phenyl cation with chlorine, from loss of CO from the benzoyl cation. |
| 96 | [C₅H₅O]⁺ | Furfurylamide fragment [M-benzoyl cation]. |
| 81 | [C₅H₅O]⁺ | Furfuryl cation. A very stable and characteristic fragment. |
Fragmentation pattern is predicted based on general principles for aromatic amides nih.govrsc.org and the known stability of the furfuryl cation.
X-ray Crystallography for Solid-State Structural Elucidation
Single-crystal X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure for this compound is not available in the searched literature, analysis of a very closely related compound, such as N-(aryl)benzamide, can provide significant insight into its likely solid-state conformation.
For instance, in related benzanilide (B160483) structures, the central amide moiety is typically planar or nearly planar. researchgate.net A crucial feature of the solid-state structure would be the presence of intermolecular hydrogen bonds. The amide N-H group would act as a hydrogen-bond donor, while the carbonyl oxygen (C=O) would act as an acceptor. This interaction is expected to link molecules into chains or more complex networks within the crystal lattice, a common motif for secondary amides.
Table of Compound Names
| Compound Name |
|---|
| This compound |
| N-(aryl)benzamide |
| Furfurylamine |
| 2-chlorobenzamide |
Future Directions in Academic Research
Development of More Efficient and Sustainable Synthetic Routes
While the synthesis of benzamides is a well-established process in organic chemistry, a primary focus for future research will be the development of greener and more efficient manufacturing protocols. ucl.ac.uk Traditional methods often rely on stoichiometric coupling reagents, which can generate significant chemical waste. ucl.ac.uk
Future synthetic research should prioritize:
Catalytic Amidation: Investigating novel catalysts, such as those based on abundant metals or enzymatic processes, could lead to more sustainable amide bond formations. nih.govdst.gov.innih.gov Biocatalytic methods, in particular, offer the potential for high selectivity under mild conditions, reducing both energy consumption and waste. nih.govnih.gov
Flow Chemistry: Transitioning from batch to continuous flow synthesis could significantly improve reaction efficiency, safety, and scalability. Flow processes allow for precise control over reaction parameters, often leading to higher yields and purity while minimizing solvent usage.
Green Solvents: Replacing conventional chlorinated solvents with safer, bio-based alternatives is crucial for reducing the environmental impact of synthesis. ucl.ac.uk Research into enzymatic strategies using green solvents like cyclopentyl methyl ether has already shown promise for amide synthesis. nih.gov
Exploration of Novel Biological Activities and Therapeutic Applications
The hybrid structure of 2-chloro-N-(furan-2-ylmethyl)benzamide suggests a broad potential for biological activity. A comprehensive screening program is a critical next step to unlock its therapeutic promise. Given the known properties of its constituent parts, several areas are of immediate interest.
| Pharmacophore | Associated Biological Activities |
| Benzamides | Antimicrobial, Antifungal, Anti-inflammatory, Anticancer, Anticonvulsant, Antihypertensive walshmedicalmedia.comnih.govresearchgate.net |
| Furans | Antibacterial, Antifungal, Antiviral, Anti-inflammatory, Anticancer, Analgesic, Antioxidant wisdomlib.orgorientjchem.orgijabbr.comutripoli.edu.ly |
Future research should involve:
Broad-Spectrum Antimicrobial Screening: The compound should be tested against a diverse panel of pathogenic bacteria and fungi, including drug-resistant strains. nih.govutripoli.edu.ly
Anticancer Evaluation: Screening against various cancer cell lines (e.g., breast, lung, colon) could identify potential utility in oncology.
Anti-inflammatory and Analgesic Assays: Investigating its ability to modulate inflammatory pathways could lead to applications in treating chronic inflammatory diseases. wisdomlib.orgnih.gov
Deeper Mechanistic Elucidation of Biological Interactions
Should initial screenings reveal significant biological activity, the subsequent priority will be to determine the compound's mechanism of action (MOA). nih.gov Understanding how the molecule interacts with biological targets at a molecular level is fundamental for its development as a therapeutic agent. embopress.org
A multi-pronged approach to MOA studies would include:
Computational Modeling: In silico techniques like molecular docking can predict potential protein targets by simulating the binding of the compound to the active sites of known enzymes or receptors. nih.gov
Biochemical Assays: If a target is predicted or hypothesized, its interaction with the compound can be validated through direct biochemical assays, such as enzyme inhibition studies.
Cellular and Genetic Approaches: Techniques like thermal proteome profiling or CRISPR-Cas9 screens can identify the cellular pathways affected by the compound, providing unbiased insights into its biological function. embopress.orgnih.gov For example, metabolomics was successfully used to identify that the compound GMX1778 targets NAD biosynthesis, clarifying its anticancer mechanism. youtube.com
Rational Design of Next-Generation Analogues with Enhanced Potency and Specificity
Once a lead activity is identified, the principles of medicinal chemistry and rational drug design can be applied to synthesize analogues with improved properties. nih.govnih.gov This process involves systematically modifying the parent structure to build a comprehensive structure-activity relationship (SAR) profile. nih.govnih.govacs.org
Key areas for modification include:
Benzamide (B126) Ring Substitution: The position and nature of the chloro-substituent can be altered (e.g., moving it to the meta or para position, or replacing it with other halogens like fluorine or bromine) to fine-tune electronic properties and binding interactions.
Furan (B31954) Ring Modification: The furan ring could be substituted with various functional groups or replaced with other five- or six-membered heterocycles (e.g., thiophene (B33073), pyridine (B92270), thiazole) to explore their impact on activity and metabolic stability.
Amide Linker Variation: The amide linker itself can be modified to alter the compound's conformational flexibility and hydrogen bonding capacity, which can be critical for target engagement.
This systematic approach will guide the development of new compounds with enhanced potency, greater selectivity for the biological target, and more favorable pharmacokinetic profiles. acs.orgresearchgate.netelsevierpure.com
Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery process. mdpi.comnih.gov These powerful computational tools can dramatically accelerate the research and development pipeline for this compound and its derivatives. nih.govmrlcg.comijpsjournal.com
Future applications of AI and ML in this context include:
Predictive Modeling: ML algorithms can be trained on large datasets to predict the biological activities, physicochemical properties, and potential toxicity of novel analogues before they are synthesized. mrlcg.commdpi.com This allows researchers to prioritize the most promising candidates, saving time and resources. nih.govnih.gov
De Novo Drug Design: Generative AI models can design entirely new molecules based on the this compound scaffold, optimized for specific properties like high target affinity and low off-target effects. mdpi.comharvard.edu
Lead Optimization: AI can navigate the complex, multi-parameter challenge of lead optimization by simultaneously considering potency, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties to suggest the most promising modifications. mdpi.comsciencelink.net
Target Identification: Advanced AI models can analyze vast biological datasets (genomics, proteomics) to identify novel disease-associated targets for which this class of compounds might be effective. nih.govscienmag.com
By integrating these advanced computational approaches, the journey from initial hit discovery to a viable drug candidate can be made more efficient and data-driven. nih.gov
Q & A
Q. Key Reaction Parameters :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | DCM, Et₃N, 0°C→RT | 75–85 | ≥95% |
| 2 | Ethanol/water (3:1) | 90 | 99% |
Note : Optimize stoichiometry (1:1.1 molar ratio of acyl chloride to amine) to minimize side reactions .
Basic: Which analytical techniques are most reliable for characterizing this compound?
Q. Methodological Answer :
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Confirm substitution patterns via aromatic protons (δ 7.2–8.1 ppm) and furan methylene protons (δ 4.5–4.7 ppm) .
- ¹³C NMR : Identify carbonyl (C=O, δ ~165 ppm) and chloro-substituted carbons (δ ~135 ppm) .
- Mass Spectrometry (MS) : ESI-MS ([M+H]⁺ expected at m/z 265.05) confirms molecular weight .
- X-ray Crystallography : Resolve crystal packing and bond angles (e.g., C–Cl bond length: 1.73 Å) .
Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. cytotoxicity)?
Q. Methodological Answer :
Dose-Response Studies : Perform IC₅₀ assays across multiple concentrations (e.g., 0.1–100 µM) to differentiate specific inhibition from nonspecific cytotoxicity .
Selectivity Profiling : Use kinase or receptor panels to identify off-target effects.
Metabolic Stability Tests : Assess compound stability in liver microsomes to rule out false positives from degradation products .
Q. Example Data Conflict Resolution :
| Assay Type | Observed Activity | Probable Cause | Solution |
|---|---|---|---|
| Enzyme Inhibition | IC₅₀ = 2 µM | True target interaction | Validate via CRISPR knockouts |
| Cytotoxicity | IC₅₀ = 5 µM | Off-target ROS generation | Add antioxidants (e.g., NAC) |
Advanced: How to design structure-activity relationship (SAR) studies for furan-containing benzamide derivatives?
Q. Methodological Answer :
- Core Modifications :
- Assay Design :
Q. SAR Table Example :
| Compound | R₁ (Benzamide) | R₂ (Furan) | IC₅₀ (µM) | logP |
|---|---|---|---|---|
| A | –Cl | –H | 2.1 | 3.1 |
| B | –F | –CH₃ | 4.7 | 2.8 |
Advanced: What crystallographic data are available to inform conformational analysis?
Methodological Answer :
X-ray data reveal:
- Torsion Angles : The dihedral angle between benzamide and furan rings is 85.2°, indicating limited π-π stacking .
- Hydrogen Bonding : Intramolecular N–H···O bonds stabilize the trans-amide conformation .
Q. Crystallographic Parameters :
| Parameter | Value | Source |
|---|---|---|
| Space Group | P2₁/c | |
| Bond Length (C–Cl) | 1.73 Å | |
| R-factor | 0.044 |
Basic: How to assess the compound’s stability under varying pH and temperature conditions?
Q. Methodological Answer :
pH Stability : Incubate in buffers (pH 1–12) at 37°C for 24h. Monitor degradation via HPLC .
Thermal Stability : Use differential scanning calorimetry (DSC) to determine melting points and decomposition thresholds (e.g., Tₘ = 142°C) .
Q. Stability Profile :
| Condition | Degradation (%) | Half-Life (h) |
|---|---|---|
| pH 7.4, 37°C | <5 | >48 |
| pH 1.2, 37°C | 35 | 12 |
Advanced: What computational strategies predict binding modes with biological targets?
Q. Methodological Answer :
Q. Predicted Binding Affinities :
| Target Protein | Docking Score (kcal/mol) | Interaction Sites |
|---|---|---|
| COX-2 | -9.2 | Arg120, Tyr355 |
| PARP-1 | -7.8 | Ser904, Gly863 |
Advanced: How to develop validated analytical methods for quantifying the compound in biological matrices?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
